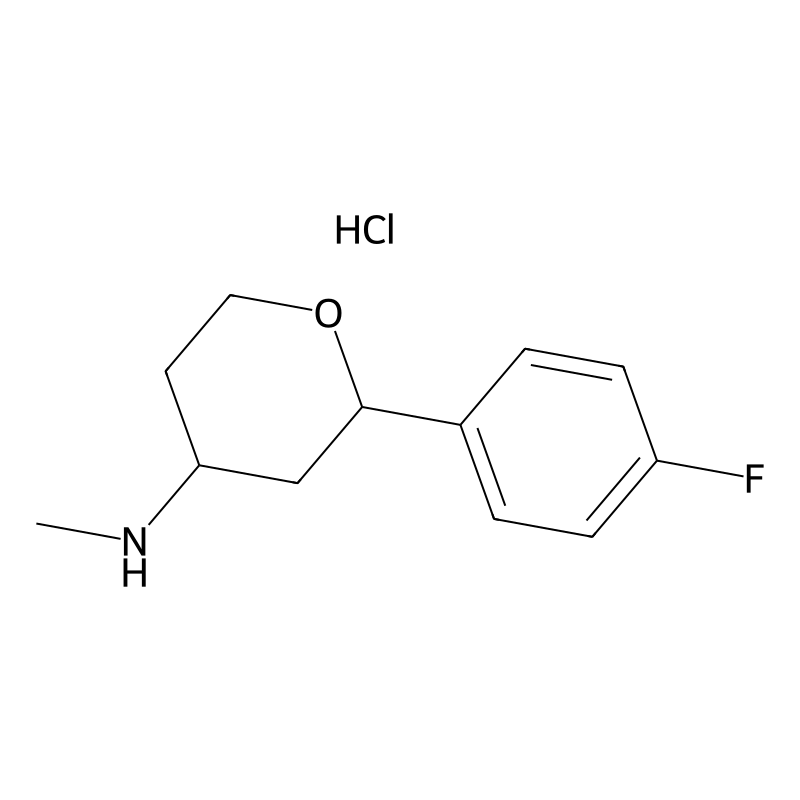

2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group attached to an oxan-4-amine moiety. The molecular formula for this compound is with a molecular weight of approximately 245.72 g/mol. It appears as a white to off-white solid and is soluble in various organic solvents, making it versatile for laboratory applications. The compound is notable for its potential biological activities, which have garnered interest in pharmaceutical research .

There is no current information available on the specific mechanism of action of this compound.

As with any unknown compound, it is advisable to handle this material with caution. Since it contains a fluorinated aromatic amine, potential hazards include:

The synthesis of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride typically involves several key reactions:

- Formation of the Oxan-4-Amine Structure: The primary reaction includes the nucleophilic attack of 4-fluoroaniline on an oxirane derivative, which can be catalyzed by acids or bases. This reaction leads to the formation of the oxan-4-amine backbone.

- Hydrochloride Salt Formation: The final product can be converted into its hydrochloride salt through treatment with hydrochloric acid, enhancing its solubility and stability for various applications .

- Potential Side Reactions: Depending on the reaction conditions, oxidation may yield oxime or nitroso derivatives, while reduction processes could lead to various substituted phenyl derivatives.

Research indicates that 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride exhibits promising biological activities. It has been investigated for:

- Antimicrobial Properties: Studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Anticancer Potential: Preliminary investigations have also pointed towards its potential in cancer treatment, possibly through mechanisms involving modulation of specific biochemical pathways related to cell growth and apoptosis .

The synthesis methods for 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride typically include:

- Nucleophilic Substitution Reaction: This involves the reaction of 4-fluoroaniline with an appropriate oxirane under controlled conditions.

- Catalysis: Acidic or basic catalysts are often employed to facilitate the reaction and improve yield.

- Purification Steps: After synthesis, purification techniques such as recrystallization or chromatography may be used to isolate the desired product in high purity .

2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride has several applications across different fields:

- Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

- Pharmaceutical Development: The compound is explored as an intermediate in drug development, particularly in creating new therapeutic agents.

- Industrial Use: It is utilized in producing specialty chemicals and materials due to its unique chemical properties .

Studies on the interaction of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride with biological targets reveal that:

- The fluorophenyl group enhances binding affinity to certain enzymes or receptors.

- The oxan-4-amine structure allows for efficient incorporation into biological systems, potentially modulating various biochemical pathways related to disease mechanisms .

Several compounds share structural similarities with 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride. These include:

- 2-(4-Chlorophenyl)-N-methyloxan-4-amine hydrochloride

- Contains a chlorophenyl group instead of fluorophenyl.

- May exhibit different reactivity and biological activity profiles.

- 2-(4-Bromophenyl)-N-methyloxan-4-amine hydrochloride

- Features a bromine atom which alters electronic properties compared to the fluorine atom.

- 2-(4-Methylphenyl)-N-methyloxan-4-amine hydrochloride

- Contains a methyl group that influences steric and electronic characteristics.